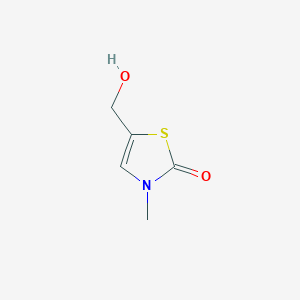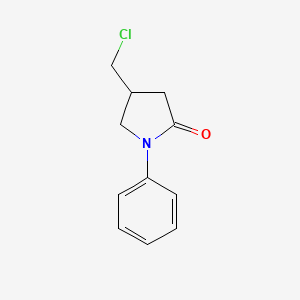
(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted using computational chemistry .Scientific Research Applications
Analytical Detection and Characterization
- A review by Brandt and Martins (2010) highlighted analytical methodologies for detecting and characterizing N,N-dialkylated tryptamines, including derivatives with methoxy groups at the indole ring's 5-position. This work emphasizes the importance of such analyses in informing healthcare providers and consumers about these substances (Brandt & Martins, 2010).
Phytochemical and Biological Roles
- Paredes et al. (2009) discussed the detection of melatonin (N-acetyl-5-methoxytryptamine) in plants and its various biological roles, suggesting that similar compounds might also play significant roles in plant biology. Their review covers melatonin's antioxidant properties and potential regulatory functions in plant physiology (Paredes et al., 2009).
Neuropharmacological Potential
- Carbonaro & Gatch (2016) reviewed the neuropharmacology of N,N-dimethyltryptamine (DMT), highlighting its potential roles in the nervous system and suggesting that similar compounds might offer insights into brain function and potential therapeutic applications (Carbonaro & Gatch, 2016).
Plant Science and Agriculture
- Nawaz et al. (2016) explored the role of melatonin in plants, suggesting that similar indole derivatives could enhance plant growth, development, and stress resistance. Their work points towards the potential agricultural applications of melatonin and possibly related compounds (Nawaz et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(5-methoxy-1,2-dimethylindol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-12(8-14-2)11-7-10(16-4)5-6-13(11)15(9)3/h5-7,14H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZDUCLXLPFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



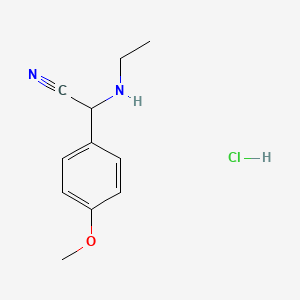
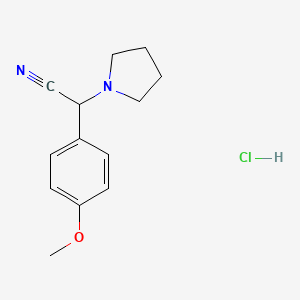
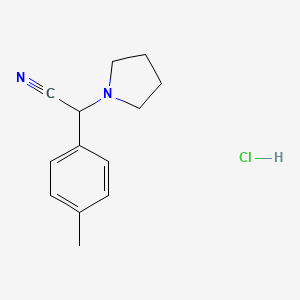
![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)

![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)
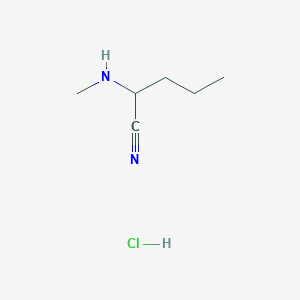


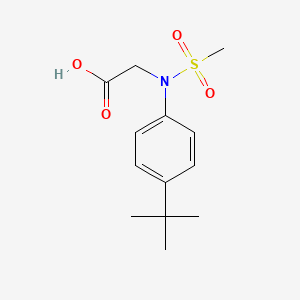
![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)
![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)
